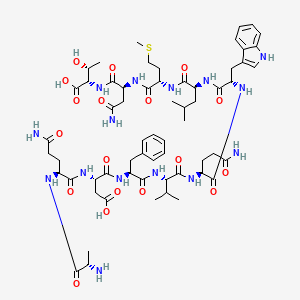

H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH

Übersicht

Beschreibung

Glucagon (19-29), human, auch bekannt als Miniglucagon, ist ein Peptidfragment, das aus dem größeren Glucagon-Molekül gewonnen wird. Es besteht aus der Aminosäuresequenz von Position 19 bis 29 des vollständigen Glucagon-Peptids. Dieses Fragment ist bekannt für seine starke inhibitorische Wirkung auf die Insulinsekretion und spielt eine wichtige Rolle bei der Regulation des Glukosestoffwechsels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glucagon (19-29), human, beinhaltet in der Regel die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Kettenverlängerung: Sequentielle Addition von geschützten Aminosäuren unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Entschützung: Entfernung von Schutzgruppen von den Aminosäuren, um die nächste Kupplungsreaktion zu ermöglichen.

Spaltung: Das vollständige Peptid wird unter Verwendung einer Spaltungslösung, die typischerweise Trifluoressigsäure (TFA) enthält, vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Glucagon (19-29), human, folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Reinigung des synthetisierten Peptids erfolgt durch Hochleistungsflüssigchromatographie (HPLC), um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glucagon (19-29), human, durchläuft während seiner Synthese hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter physiologischen Bedingungen teil.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Spaltungsreagenzien: Trifluoressigsäure (TFA)-Lösung

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das Glucagon (19-29), human-Peptid selbst, das dann gereinigt und für verschiedene Anwendungen verwendet wird .

Wissenschaftliche Forschungsanwendungen

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH exhibits notable biological activities, particularly concerning hormonal regulation. Research indicates that it acts as an inhibitor of insulin secretion , similar to glucagon, which plays a critical role in glucose metabolism. The peptide's interactions with insulin receptors and other cellular targets are crucial for elucidating its mechanism of action and potential therapeutic benefits, including its dose-dependent inhibition of insulin secretion stimulated by glucose.

2.1. Antimicrobial Properties

Investigations into the antimicrobial properties of this compound suggest that it may possess activity against various pathogens. If proven effective, this peptide could lead to the development of new antibiotics, addressing the growing concern of antibiotic resistance in bacteria.

2.2. Peptide Design and Modification

The unique arrangement of amino acids allows researchers to modify this compound to create novel peptides with desired properties. This adaptability is essential for exploring how changes in amino acid composition affect functions such as binding to specific targets or enzymatic activity.

Use in Biosensors

The incorporation of this compound into biosensor designs is another promising application. Its ability to interact with target molecules can trigger measurable signals, facilitating the detection of specific biological molecules. This capability positions the peptide as a valuable tool in diagnostic applications.

Research on Protein-Protein Interactions

This compound can serve as a probe for studying protein-protein interactions. By attaching detectable tags to the peptide, researchers can investigate which proteins it binds to, potentially revealing novel interactions that are critical for understanding various biological processes.

Comparative Analysis with Related Compounds

The following table summarizes some compounds with structural similarities to this compound, highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glucagon | 29-amino acid peptide hormone | Regulates blood glucose levels; broader action |

| Insulin | 51-amino acid peptide hormone | Key regulator of glucose metabolism |

| Leptin | 167-amino acid hormone | Involved in regulating energy balance |

| Ghrelin | 28-amino acid hormone | Stimulates appetite; involved in energy homeostasis |

These compounds differ primarily in their length, structure, and specific biological functions, with this compound offering distinct regulatory roles in metabolic processes due to its specific sequence.

Wirkmechanismus

Glucagon (19-29), human, exerts its effects by inhibiting insulin secretion from pancreatic beta cells. It achieves this by closing voltage-dependent calcium channels through hyperpolarization, which involves a pathway linked to a pertussis toxin-sensitive G protein. This inhibition reduces the influx of calcium ions, thereby decreasing insulin release .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glucagon: Das vollständige Peptidhormon, das den Blutzuckerspiegel reguliert, indem es die Glykogenolyse und Glukoneogenese fördert.

Glucagon-like Peptide 1 (7-36) Amid: Ein Peptid, das die Insulinsekretion verstärkt und therapeutisches Potenzial für die Behandlung von Diabetes hat.

Einzigartigkeit

Glucagon (19-29), human, ist aufgrund seiner spezifischen inhibitorischen Wirkung auf die Insulinsekretion einzigartig, die beim vollständigen Glucagon oder anderen verwandten Peptiden nicht beobachtet wird. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Regulation von Insulin und Glukose-Stoffwechsel .

Biologische Aktivität

The compound H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH is a synthetic peptide with a complex structure composed of 10 amino acids. This peptide has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. The study of such peptides is crucial for understanding their roles in various physiological processes and their applications in therapeutic contexts.

Molecular Characteristics:

- Molecular Formula : CHNOS

- Molar Mass : 1352.51 g/mol

- Density : 1.339 ± 0.06 g/cm³ (predicted)

- CAS Number : 64790-15-4

These properties indicate that the peptide is relatively large and complex, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Peptides similar to H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr have shown significant antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential cellular functions.

- Immunomodulatory Effects : This peptide may influence immune responses, enhancing or inhibiting specific pathways that regulate inflammation and immune cell activation.

- Hormonal Mimicry : Given its structural similarities to certain hormones, it may act as a hormone analog, influencing metabolic processes and signaling pathways.

Antimicrobial Properties

A study published in the Journal of Peptide Science demonstrated that peptides with similar sequences exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and interference with bacterial metabolism, leading to cell death.

Immunomodulatory Effects

Research highlighted in Molecular Immunology indicated that peptides like this compound can modulate cytokine production in immune cells, enhancing the secretion of anti-inflammatory cytokines while reducing pro-inflammatory markers. This suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Hormonal Activity

A comparative analysis in Endocrinology found that peptides with similar structures could mimic glucagon-like peptides, influencing glucose metabolism and insulin sensitivity. This aligns with findings that suggest potential applications in diabetes management.

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJFTNFNMWDBS-FPLSMPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H89N15O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64790-15-4 | |

| Record name | Glucagon (19-29) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064790154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.